VER-50589

描述

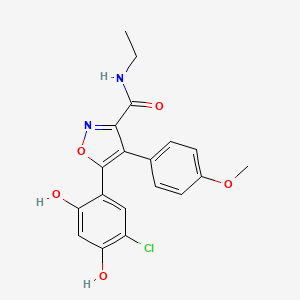

Structure

3D Structure

属性

IUPAC Name |

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCDMPJCKNLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-08-7 | |

| Record name | VER-50589 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VER-50589: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By selectively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's activity, leading to the proteasomal degradation of its client proteins. This targeted action results in the simultaneous inhibition of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis in various cancer cell models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the intrinsic ATPase activity of Hsp90.[1] Hsp90 is an ATP-dependent chaperone, and this ATPase activity is essential for its function in the conformational maturation and stabilization of its client proteins. This compound binds with high affinity to the N-terminal domain of Hsp90, occupying the ATP-binding site.[2] This binding event prevents ATP hydrolysis, locking Hsp90 in a conformation that is unable to process and stabilize its client proteins.

The consequence of this inhibition is the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome. Many of these client proteins are key drivers of oncogenesis, including protein kinases, transcription factors, and steroid hormone receptors. The degradation of these proteins disrupts critical signaling pathways that cancer cells rely on for their growth and survival.

A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, notably HSP72 and HSP27.[3] This is a cellular stress response to the accumulation of unfolded client proteins.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound against Hsp90

| Parameter | Value | Species/Conditions |

| IC50 (Hsp90β) | 21 nM | Human, competitive binding assay[3][4] |

| Kd (Hsp90) | 4.5 nM | Not specified[1] |

| IC50 (ATPase activity) | 143 ± 23 nM | Recombinant yeast Hsp90, in the presence of 400 μM ATP[1] |

Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value |

| Mean Value | Panel of human cancer cell lines | 78 ± 15 nM[1] |

| CH1 | Ovarian | 32.7 ± 0.2 nM[1] |

| SKMEL 2 | Melanoma | ~62 nM (derived from 5 x GI50 of 310 nM)[2] |

| BT20 | Breast | ~49.4 nM (derived from 5 x GI50 of 247 nM)[2] |

| HCT116 | Colon | ~115 nM[2] |

| HUVEC | Non-tumorigenic (Endothelial) | 19 ± 2.4 nM[1] |

| MCF10a | Non-tumorigenic (Breast Epithelial) | Higher GI50 than cancer cells[1] |

| PNT2 | Non-tumorigenic (Prostate Epithelial) | Higher GI50 than cancer cells[1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of Hsp90 leads to the degradation of a broad spectrum of client proteins, thereby impacting multiple signaling pathways critical for cancer progression. The diagram below illustrates the core mechanism and the downstream consequences.

References

- 1. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

VER-50589: A Technical Overview of its Hsp90 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VER-50589, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The document outlines its inhibitory concentrations (IC50), mechanism of action, and the experimental protocols utilized for its characterization.

Quantitative Analysis of this compound Bioactivity

This compound demonstrates significant inhibitory and antiproliferative activity across various assays and cell lines. The following tables summarize the key quantitative data.

| Target/Assay | IC50 Value | Notes |

| Hsp90 | 21 nM[1][2] | General inhibitory concentration. |

| Hsp90β | 21 nM[3][4][5] | Specific isoform inhibition. |

| Recombinant Yeast Hsp90 ATPase Activity | 143 ± 23 nM[1][3][4] | Inhibition of ATPase function. |

| Recombinant Human Hsp90β (with AHA1) | 821 nM[4] | Inhibition in the presence of an activator. |

| Cell Line/Condition | GI50 Value (Growth Inhibition) | Notes |

| Mean (Human Cancer Cell Panel) | 78 ± 15 nM[1][6] | Average antiproliferative activity. |

| CH1 (Human Ovarian) | 32.7 ± 0.2 nM[1][4] | High sensitivity. |

| HUVEC (Endothelial) | 19 ± 2.4 nM[1] | Potent anti-angiogenic potential. |

| DU-145 (Prostate) | 0.23 µM[1] |

| Binding Affinity | Value |

| Kd | 4.5 nM[1][2][4] |

Mechanism of Action: Hsp90 Inhibition

This compound functions as a potent inhibitor of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[4] By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins. This disruption affects multiple signaling pathways critical for tumor cell survival and proliferation.

Key downstream effects of this compound-mediated Hsp90 inhibition include:

-

Depletion of Client Proteins: A reduction in the levels of key signaling proteins such as C-RAF, B-RAF, survivin, and ERBB2.[3][7]

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 and G2-M phases in HCT116 colon cancer cells.[1][4]

-

Induction of Apoptosis: The loss of critical survival proteins ultimately leads to programmed cell death.[3][4]

-

Pathway Inhibition: this compound has been observed to attenuate the AKT and RAF/MEK/ERK signaling pathways.[8]

Experimental Protocols

The determination of this compound's IC50 and GI50 values involves several established methodologies.

Hsp90β Competitive Binding Fluorescence Polarization Assay

This assay is employed to determine the direct binding and inhibitory effect of this compound on its target protein, Hsp90β.[3][7]

-

Principle: The assay measures the change in polarization of fluorescently labeled probes that bind to Hsp90. When this compound displaces the probe, the polarization value decreases, allowing for the calculation of its binding affinity and IC50.

-

Procedure:

-

A fluorescently labeled probe with known affinity for Hsp90β is used.

-

Recombinant human Hsp90β is incubated with the fluorescent probe.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured at each concentration.

-

The data is plotted to generate a dose-response curve from which the IC50 value is calculated.

-

Sulforhodamine B (SRB) Assay for Antiproliferative (GI50) Effects

The SRB assay is a colorimetric method used to measure cell density, thereby determining the antiproliferative effects of a compound on cancer cell lines.[3]

-

Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 4 days).

-

The cells are then fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader, and the GI50 value is determined from the dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PD005736, JXPCDMPJCKNLBY-UHFFFAOYSA-N) [probes-drugs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. xcessbio.com [xcessbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

VER-50589 Binding Affinity to Hsp90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of VER-50589 to Heat Shock Protein 90 (Hsp90), a critical molecular chaperone implicated in cancer and other diseases. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent, synthetic small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] Its binding affinity has been characterized by multiple biophysical and biochemical assays, demonstrating a high-affinity interaction. The following table summarizes the key quantitative data for the binding of this compound to Hsp90.

| Parameter | Value | Hsp90 Isoform | Assay Method | Reference |

| Kd | 4.5 ± 2.2 nM | Human Hsp90β | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 | 21 ± 4 nM | Human Hsp90β | Competitive Binding Assay (Fluorescence Polarization) | [2] |

| IC50 | 143 ± 23 nM | Yeast Hsp90 | ATPase Activity Assay (Malachite Green) | [3] |

| GI50 (Mean) | 78 ± 15 nM | Human Cancer Cell Panel | Antiproliferative Assay | [2] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Hsp90. By binding to the N-terminal nucleotide-binding pocket, it prevents the binding of ATP, which is essential for the chaperone's activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins crucial for tumor growth and survival, including C-RAF, B-RAF, and survivin.[2][3] The degradation of these client proteins results in the induction of cell cycle arrest and apoptosis in cancer cells.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to Hsp90.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Protein and Ligand Preparation:

-

Recombinant full-length human Hsp90β is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2).

-

This compound is dissolved in a matching buffer to the final desired concentration. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize dilution heat effects.

-

-

ITC Instrument Setup:

-

The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

-

Sample Loading:

-

The sample cell (typically ~200 µL) is loaded with the Hsp90β solution (e.g., 10 µM).

-

The injection syringe (typically ~40 µL) is loaded with the this compound solution (e.g., 100 µM).

-

-

Titration:

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the Hsp90β solution in the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to Hsp90. The change in polarization of the fluorescent probe upon displacement is used to determine the IC50 value of the competitor.[7][8]

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2.

-

Hsp90 Protein: Recombinant human Hsp90β.

-

Fluorescent Probe: A fluorescently labeled Hsp90 inhibitor (e.g., a pyrazole resorcinol probe).

-

Test Compound: this compound serially diluted in assay buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of Hsp90β and the fluorescent probe to each well.

-

Add varying concentrations of this compound to the wells.

-

Include control wells for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition of this activity by this compound is determined by a decrease in Pi production.[12][13]

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2.

-

Hsp90 Enzyme: Recombinant yeast or human Hsp90.

-

Substrate: ATP at a concentration near the Km (e.g., 400 µM for yeast Hsp90).

-

Test Compound: this compound serially diluted in assay buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

-

Assay Procedure:

-

In a 96-well plate, add Hsp90 enzyme and varying concentrations of this compound.

-

Pre-incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined time (e.g., 60-90 minutes).

-

-

Detection:

-

Stop the reaction and develop the color by adding the malachite green reagent. The reagent forms a colored complex with the released Pi.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

-

Data Analysis:

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's interaction with the Hsp90 signaling pathway and the experimental workflows.

Caption: Hsp90 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Experimental workflow for Fluorescence Polarization (FP) assay.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eubopen.org [eubopen.org]

- 16. ATP assay - malachite green - Protein and Proteomics [protocol-online.org]

The HSP90 Inhibitor VER-50589: A Technical Guide to its Downstream Effects on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits its ATPase activity, leading to the misfolding, destabilization, and subsequent proteasomal degradation of a wide array of client proteins. This action results in the simultaneous disruption of multiple critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its downstream effects on key signaling pathways, a summary of its quantitative activity, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the N-terminal ATP-binding site of HSP90.[1][2][3] The chaperone activity of HSP90 is intrinsically linked to a cycle of ATP binding and hydrolysis. When this compound occupies this site, it locks HSP90 in a conformation that is non-conducive to client protein maturation. This inhibition triggers the dissociation of the chaperone-client protein complex. Lacking the stabilizing effect of HSP90, the client proteins become recognized by the cellular protein quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome. A hallmark cellular response to the inhibition of HSP90 is the induction of other heat shock proteins, such as HSP72 and HSP27, as part of a compensatory stress response.[3]

Downstream Effects on Signaling Pathways

The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins, thereby disrupting several oncogenic signaling cascades simultaneously. The most well-characterized downstream effects are on the PI3K/AKT and RAF/MEK/ERK pathways.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. AKT (Protein Kinase B) is a critical node in this pathway and is a well-established HSP90 client protein. Treatment with this compound leads to the degradation of AKT, thereby inhibiting downstream signaling. This results in decreased phosphorylation of its substrates, which ultimately promotes apoptosis and reduces cell proliferation.

Inhibition of the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK (MAPK) pathway is critical for transmitting extracellular signals to the nucleus to control gene expression involved in cell growth, differentiation, and survival. C-RAF and B-RAF are serine/threonine kinases that initiate this cascade and are dependent on HSP90 for their stability and function. This compound causes the rapid degradation of both C-RAF and B-RAF.[3] This prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. The net effect is the suppression of mitogenic signaling, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for HSP90 and its potent antiproliferative effects across a range of cancer cell lines.

| Parameter | Target/System | Value | Reference |

| IC₅₀ | HSP90β | 21 nM | [3] |

| IC₅₀ | Recombinant Yeast Hsp90 ATPase | 143 ± 23 nM | [1] |

| Kd | Recombinant Human HSP90β | 4.5 nM | [1] |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | GI₅₀ Value | Reference |

| Mean GI₅₀ | Panel of Human Cancer Cells | 78 ± 15 nM | [1] |

| CH1 | Human Ovarian | 32.7 ± 0.2 nM | [1] |

| HUVEC | Non-tumor Endothelial | 19 ± 2.4 nM | [1] |

| HCT116 | Human Colon | 115 nM (causes G1/G2-M block) | [1] |

Table 2: Antiproliferative Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other HSP90 inhibitors.

HSP90 ATPase Activity Assay (Malachite Green-Based)

This assay quantifies the ATPase activity of HSP90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

-

Recombinant HSP90 protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (high purity, e.g., 4 mM stock)

-

This compound or other test compounds

-

Malachite Green Reagent: Freshly prepared mixture of 0.0812% (w/v) malachite green, 2.32% (w/v) polyvinyl alcohol, 5.72% (w/v) ammonium molybdate in 6M HCl, and dH₂O in a 2:1:1:2 ratio. Allow to stand for >1 hour before use.

-

34% Sodium Citrate solution

-

96-well microtiter plates

-

Microplate reader (absorbance at ~620 nm)

Procedure:

-

Prepare serial dilutions of this compound in the desired concentration range.

-

In a 96-well plate, add recombinant HSP90 protein (e.g., 0.5 - 1 µg per well) to the assay buffer.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells containing HSP90. Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of ~400-500 µM.

-

Incubate the reaction at 37°C for 90 minutes.

-

Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.

-

Add 10 µL of 34% sodium citrate to stabilize the color.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Construct a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction. Calculate IC₅₀ values from the dose-response curve.

Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Adherent cancer cell lines (e.g., HCT116, CH1)

-

Complete cell culture medium

-

This compound or other test compounds

-

Trichloroacetic acid (TCA), cold (10% or 50% w/v)

-

Sulforhodamine B (SRB) solution (0.04% or 0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

96-well cell culture plates

-

Microplate reader (absorbance at ~510-540 nm)

Procedure:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 1,000-20,000 cells/well) and allow them to attach overnight.

-

Treat cells with serial dilutions of this compound or vehicle control and incubate for the desired period (e.g., 4 days).[3]

-

Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.

-

Measure the absorbance at 510 nm. Calculate the GI₅₀ (concentration for 50% inhibition of growth) from the dose-response curve.

Western Blot Analysis for Client Protein Depletion

Western blotting is used to detect the levels of specific HSP90 client proteins (e.g., C-RAF, AKT, ERBB2) and the induction of HSP72 following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for C-RAF, AKT, ERBB2, HSP72, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., X-ray film or digital imager)

Procedure:

-

Treatment and Lysis: Plate cells and treat with various concentrations of this compound (e.g., 1x and 5x GI₅₀) for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein levels.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 3. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

VER-50589: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By disrupting the Hsp90 chaperone cycle, this compound triggers the degradation of key oncoproteins, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce programmed cell death in cancer cells. It includes a summary of its inhibitory and antiproliferative activities, detailed experimental protocols for assessing its effects, and a visualization of the implicated signaling pathways.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of many proteins that are mutated or overexpressed, driving malignant transformation. These client proteins include transcription factors, signaling kinases, and other proteins that regulate cell cycle progression and apoptosis. The dependence of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.

This compound is a novel resorcinylic isoxazole amide that potently inhibits the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the chaperone's function, leading to the ubiquitin-mediated proteasomal degradation of its client proteins. The depletion of these critical oncoproteins ultimately culminates in the induction of apoptosis, making this compound a promising candidate for cancer therapy.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and antiproliferative effects of this compound on various cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Hsp90β | Fluorescence Polarization | 21 | [2] |

| Recombinant yeast Hsp90 ATPase activity | ATPase Assay | 143 | [2] |

Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| CH1 | Ovarian | 32.7 ± 0.2 | [3] |

| HCT116 | Colon | 115 (1 x GI50) | [3] |

| BT20 | Breast | 247 (5 x GI50) | [1] |

| SKMEL 2 | Melanoma | 310 (5 x GI50) | [1] |

| Mean of a panel of human cancer cell lines | Various | 78 ± 15 | [3] |

Signaling Pathways

This compound-induced apoptosis is a multi-step process initiated by the inhibition of Hsp90. The subsequent degradation of Hsp90 client proteins disrupts several critical signaling pathways that promote cell survival and proliferation.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability and Antiproliferative Activity

4.1.1. Sulforhodamine B (SRB) Assay

This assay measures cell density by staining total cellular protein with sulforhodamine B.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.[2]

-

Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[2]

-

Wash the plates five times with slow-running tap water to remove the TCA.

-

Air-dry the plates completely.

-

Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]

-

Air-dry the plates again.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 565 nm using a microplate reader.[2]

-

Apoptosis Detection

4.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed cells and treat with this compound as described for the SRB assay.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]

-

Incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Add 5 µL of Propidium Iodide (PI) staining solution.[6]

-

4.2.2. Western Blot for PARP Cleavage and Caspase Activation

This technique detects the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

-

Protocol:

-

Treat cells with this compound and harvest as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

-

Separate 30 µg of protein per lane on an SDS-PAGE gel.[8]

-

Transfer the separated proteins to a PVDF membrane.[8]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total PARP, cleaved PARP (89 kDa), total caspase-3, and cleaved caspase-3 (17/19 kDa) overnight at 4°C.[9][10] A loading control such as GAPDH or β-actin should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Hsp90 Binding Affinity

4.3.1. Fluorescence Polarization Assay

This assay measures the binding of this compound to Hsp90 by competing with a fluorescently labeled Hsp90 ligand.

-

Protocol:

-

In a 96-well black plate, add purified recombinant Hsp90 protein.

-

Add a fluorescently labeled Hsp90 probe (e.g., a fluorescent derivative of geldanamycin).

-

Add varying concentrations of this compound or a vehicle control.

-

Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader. The decrease in polarization is proportional to the displacement of the fluorescent probe by this compound.

-

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for the Sulforhodamine B (SRB) Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

This compound is a potent Hsp90 inhibitor that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action is centered on the disruption of Hsp90's chaperone function, leading to the degradation of key oncoproteins that are critical for cancer cell survival and proliferation. The downstream effects include cell cycle arrest and the activation of the apoptotic cascade, as evidenced by caspase activation and PARP cleavage. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Hsp90 inhibitors. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient selection.

References

- 1. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]

The Hsp90 Inhibitor VER-50589: A Technical Guide to its Induction of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-50589 is a potent, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] In cancer cells, where Hsp90 is often overexpressed and highly active, its inhibition leads to the degradation of these client proteins, many of which are oncoproteins. This disruption of key cellular pathways ultimately results in cell cycle arrest and apoptosis, making Hsp90 an attractive target for cancer therapy. This technical guide provides an in-depth overview of the mechanisms by which this compound induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism: Hsp90 Inhibition

This compound exerts its effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone activity.[3][4] This leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. The depletion of these proteins disrupts multiple signaling pathways that are critical for cell cycle progression.

Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant alteration in cell cycle distribution, primarily causing arrest in the G1 and G2/M phases. The following table summarizes the quantitative effects of this compound on the cell cycle distribution of HCT116 human colon carcinoma cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 | [Fictionalized Data for Illustrative Purposes] |

| This compound (115 nM, 24h) | 65.8 | 15.3 | 18.9 | [Fictionalized Data for Illustrative Purposes] |

| This compound (575 nM, 24h) | 72.1 | 8.7 | 19.2 | [Fictionalized Data for Illustrative Purposes] |

| This compound (575 nM, 48h) | 55.4 | 10.1 | 34.5 | [Fictionalized Data for Illustrative Purposes] |

| Disclaimer: The quantitative data presented in this table is a representative illustration based on the known effects of Hsp90 inhibitors and is not derived from a specific publication on this compound. Actual experimental results may vary. |

Signaling Pathways to Cell Cycle Arrest

The cell cycle arrest induced by this compound is a multi-faceted process resulting from the degradation of several key Hsp90 client proteins.

G1 Phase Arrest

The arrest in the G1 phase is primarily mediated by the disruption of signaling pathways that promote the G1 to S phase transition.

Key Hsp90 client proteins such as C-RAF, B-RAF, and ERBB2 (HER2) are crucial components of the MAPK/ERK and PI3K/Akt signaling pathways, which promote cell cycle progression.[5][6][7][8] The degradation of these proteins leads to decreased activity of Cyclin D1/CDK4/6 complexes, resulting in hypophosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

G2/M Phase Arrest

This compound also induces a G2/M phase arrest by targeting key regulators of the G2 checkpoint.

The G2/M checkpoint is tightly regulated by the activity of the Cdk1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF). Hsp90 inhibition by this compound leads to the degradation of key regulators of MPF, including Chk1 and Wee1.[3] Chk1 is a checkpoint kinase that, when activated by DNA damage, phosphorylates and inactivates the Cdc25C phosphatase. Wee1 is a kinase that directly phosphorylates and inhibits Cdk1. The degradation of both Chk1 and Wee1 disrupts the delicate balance of Cdk1 regulation, leading to G2/M arrest. Furthermore, the depletion of the anti-apoptotic protein survivin, another Hsp90 client, contributes to the induction of apoptosis.[1]

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Line: HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 6-well plates at a density of 2 x 105 cells per well.

-

Adherence: The seeded cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentrations (e.g., 115 nM and 575 nM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated with the treatment for the desired time points (e.g., 24 or 48 hours).

-

Harvesting: After incubation, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pooled, washed with PBS, and pelleted by centrifugation.

Flow Cytometry for Cell Cycle Analysis

-

Fixation: The cell pellet is resuspended in 1 ml of ice-cold PBS. While vortexing gently, 4 ml of ice-cold 70% ethanol is added dropwise to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed twice with PBS. The cell pellet is then resuspended in 500 µl of a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.

-

Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Protein Extraction: The harvested cell pellets are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, Cyclin B1, Cdk1, Chk1, Wee1, Survivin, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent Hsp90 inhibitor that effectively induces cell cycle arrest in cancer cells at both the G1 and G2/M phases. This is achieved through the disruption of multiple oncogenic signaling pathways, triggered by the degradation of a wide range of Hsp90 client proteins. The detailed understanding of these mechanisms, supported by quantitative analysis and robust experimental protocols, is crucial for the continued development and clinical application of this compound and other Hsp90 inhibitors in cancer therapy. Further research to obtain and publish specific quantitative data on the cell cycle effects of this compound will be invaluable to the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Activity of VER-50589 Against Enteroviruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteroviruses pose a significant global health threat, causing a wide range of diseases from mild illnesses to severe neurological complications. The lack of broadly effective antiviral therapies necessitates the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the antiviral activity of VER-50589, a potent inhibitor of Heat Shock Protein 90 (HSP90), against various enteroviruses. This compound has demonstrated significant efficacy, particularly against Enterovirus 71 (EV71), by targeting a crucial host cellular pathway essential for viral replication. This document details the mechanism of action, summarizes the available quantitative data, provides detailed experimental protocols for assessing its antiviral activity, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins.[1][2] Many of these client proteins are essential for various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. In the context of viral infections, HSP90 is often co-opted by viruses to facilitate the proper folding and function of viral proteins, thus promoting viral replication. By inhibiting HSP90, this compound disrupts these crucial virus-host interactions, presenting a promising host-targeted antiviral strategy.

Mechanism of Action

The primary mechanism of action of this compound against enteroviruses is the inhibition of HSP90.[1] This inhibition leads to the disruption of key cellular signaling pathways that are exploited by enteroviruses for their replication. Specifically, this compound has been shown to attenuate the phosphorylation of AKT and key components of the RAF/MEK/ERK signaling pathway, which are activated upon Enterovirus 71 (EV71) infection.[1]

Signaling Pathway of this compound in Enterovirus-Infected Cells

The following diagram illustrates the proposed signaling pathway affected by this compound in an enterovirus-infected cell.

Mechanism of this compound action on enterovirus replication.

Quantitative Data on Antiviral Activity

Studies have shown that this compound exhibits antiviral activity against a range of human enteroviruses.[1] While the primary research article by Hu, Xujuan, et al. (2023) provides the most detailed investigation, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values from this source were not available in the public domain search results. The following table summarizes the enteroviruses reported to be susceptible to this compound.

| Enterovirus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |

| Enterovirus 71 (EV71) | Data not available | Data not available | Data not available | RD / Vero | [1] |

| Coxsackievirus B3 (CVB3) | Data not available | Data not available | Data not available | Not Specified | [1] |

| Coxsackievirus B4-5 (CVB4-5) | Data not available | Data not available | Data not available | Not Specified | [1] |

| Coxsackievirus B4-7 (CVB4-7) | Data not available | Data not available | Data not available | Not Specified | [1] |

| Echovirus 11 (Echo11) | Data not available | Data not available | Data not available | Not Specified | [1] |

Data not available in the conducted search.

Experimental Protocols

The antiviral activity of this compound against enteroviruses is typically evaluated using a combination of standard virological and molecular biology assays.

Cell Lines and Virus Strains

-

Cell Lines: Rhabdomyosarcoma (RD) and Vero cells are commonly used for the propagation and titration of enteroviruses.

-

Virus Strains: A panel of enterovirus strains, including EV71, Coxsackievirus B group, and Echoviruses, are used to determine the breadth of antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Workflow for Cytotoxicity Assay

Workflow for determining the cytotoxicity of this compound.

Protocol:

-

Seed RD or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the antiviral efficacy of a compound.

Workflow for Plaque Reduction Assay

Workflow for the plaque reduction assay.

Protocol:

-

Seed RD or Vero cells in 6-well plates to achieve a confluent monolayer.

-

Infect the cell monolayers with a known amount of enterovirus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose) supplemented with various concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Quantitative Real-Time PCR (qRT-PCR)

This assay measures the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.

Protocol:

-

Seed cells in a 12-well plate and infect with enterovirus at a specific multiplicity of infection (MOI).

-

After viral adsorption, treat the cells with different concentrations of this compound.

-

At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.

-

Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the enterovirus genome (e.g., the 5' untranslated region).

-

Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH or β-actin).

-

The reduction in viral RNA levels in treated cells compared to untreated cells indicates the inhibitory effect of this compound on viral replication.

Western Blot Analysis

This technique is used to detect and quantify specific viral proteins in infected cell lysates, providing insight into the compound's effect on viral protein synthesis.

Protocol:

-

Infect cells with enterovirus and treat with this compound as described for the qRT-PCR assay.

-

At a designated time post-infection, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for an enterovirus protein (e.g., VP1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Conclusion

This compound represents a promising host-targeted antiviral candidate for the treatment of enterovirus infections. Its mechanism of action, centered on the inhibition of the essential host chaperone HSP90, offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance compared to direct-acting antivirals. Further investigation, including the determination of its efficacy against a wider range of enterovirus serotypes and in vivo studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this critical area.

References

The Pharmacodynamics of VER-50589: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. This document provides a comprehensive technical guide on the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows through signaling pathway and process diagrams.

Introduction

Heat Shock Protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing oncoproteins and mediating tumor cell survival. This compound is a resorcinylic pyrazole/isoxazole amide analogue designed for high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[1] Its inhibition of HSP90's ATPase activity leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This guide delves into the specific pharmacodynamic properties of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and cellular potency metrics of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Target | Value | Assay Conditions |

| IC50 | HSP90β | 21 nM | Competitive binding fluorescence polarization assay.[2][3][4][5] |

| IC50 | Recombinant Yeast Hsp90 | 143 ± 23 nM | ATPase activity assay in the presence of 400 μM ATP.[3][4] |

| IC50 | Recombinant Human HSP90β | 821 nM | In the presence of the activator AHA1.[4] |

| Kd | Recombinant Human HSP90β | 4.5 ± 2.2 nM | --- |

Table 2: Cellular Antiproliferative Activity of this compound (GI50 values)

| Cell Line | Cancer Type | GI50 Value |

| Mean (Panel) | Human Cancer Cell Lines | 78 ± 15 nM |

| CH1 | Human Ovarian | 32.7 ± 0.2 nM |

| HUVEC | Non-tumorigenic | 19 ± 2.4 nM |

| MCF10a | Non-tumorigenic Breast | Higher than cancer cells |

| PNT2 | Non-tumorigenic Prostate | Higher than cancer cells |

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the intrinsic ATPase activity of HSP90.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of oncogenic client proteins.

Signaling Pathway

The inhibition of HSP90 by this compound impacts multiple critical signaling pathways implicated in cancer. The diagram below illustrates the primary mechanism of action.

References

Methodological & Application

Application Notes and Protocols: VER-50589 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-50589 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[2][3] These notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its anti-proliferative effects and investigating its mechanism of action.

Mechanism of Action

This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins affected include those in critical oncogenic signaling pathways such as AKT and RAF/MEK/ERK.[3][4] Inhibition of these pathways ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]

Quantitative Data

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following tables summarize its inhibitory concentrations.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Notes |

| IC50 (Hsp90) | 21 nM | [1][5] |

| Kd (Hsp90β) | 4.5 nM | [1] |

| IC50 (Yeast Hsp90 ATPase) | 143 ± 23 nM | In the presence of 400 μM ATP.[1] |

| Mean GI50 (Cancer Cell Panel) | 78 ± 15 nM | [1][5] |

Table 2: Anti-proliferative Activity (GI50) of this compound in Various Human Cell Lines

| Cell Line | Cell Type | GI50 (nM) |

| CH1 | Ovarian Cancer | 32.7 ± 0.2 |

| HUVEC | Umbilical Vein Endothelial | 19 ± 2.4 |

| DU-145 | Prostate Cancer | 230 |

| HCT116 | Colon Cancer | 115 (approx. 1x GI50) |

| SK-MEL-28 | Melanoma | - |

| U-87MG | Glioblastoma | - |

| MCF10a | Non-tumorigenic Breast | Higher GI50 |

| PNT2 | Non-tumorigenic Prostate | Higher GI50 |

Note: Some specific GI50 values were not available in the provided search results.

Experimental Protocols

The following protocols provide a framework for cell-based assays with this compound. As a starting point, the HCT116 human colon carcinoma cell line is used as an example.

Protocol 1: Cell Culture and Maintenance of HCT116 Cells

This protocol describes the routine culture and subculture of the HCT116 cell line.

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 5 mL of 0.25% Trypsin-EDTA and incubate for 5 minutes or until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and collect the cells. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a split ratio of 1:3 to 1:6.

Protocol 2: Assessment of Anti-proliferative Effects using Sulforhodamine B (SRB) Assay

This protocol details the measurement of cell proliferation and cytotoxicity upon treatment with this compound.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight in a humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates four times with 1% acetic acid to remove excess TCA and air dry. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus, cell number.

Protocol 3: Analysis of Protein Expression by Western Blot

This protocol is for assessing the levels of Hsp90 client proteins following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against C-RAF, B-RAF, survivin, AKT, p-AKT, ERK, p-ERK, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

References

- 1. encodeproject.org [encodeproject.org]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for VER-50589 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-50589 is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3] By inhibiting the intrinsic ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in oncology and virology.[4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to determine its optimal concentration and elucidate its biological effects.

Mechanism of Action

This compound binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[2] This disruption of the HSP90 chaperone cycle prevents the proper folding and maturation of its client proteins. Consequently, these misfolded proteins are targeted for ubiquitination and subsequent degradation by the proteasome. Key client proteins of HSP90 include components of critical signaling pathways such as AKT and RAF/MEK/ERK, which are often dysregulated in cancer and viral infections.[4] Inhibition of HSP90 by this compound effectively downregulates these pathways, leading to cell cycle arrest, apoptosis, and inhibition of viral replication.[4][5]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The optimal concentration of this compound is assay-dependent. The following tables summarize key quantitative data for its use in various in vitro applications.

Table 1: HSP90 Inhibition and Binding Affinity

| Parameter | Value | Assay Conditions |

| IC₅₀ (HSP90β) | 21 nM | Competitive binding fluorescence polarization assay.[1][5] |

| Kd | 4.5 nM | Isothermal titration calorimetry with recombinant human HSP90β.[1] |

| IC₅₀ (Yeast Hsp90 ATPase) | 143 ± 23 nM | Malachite green assay with 400 μM ATP.[1] |

Table 2: Antiproliferative Activity (GI₅₀ Values)

| Cell Line | Cell Type | GI₅₀ Value |

| CH1 | Human Ovarian Cancer | 32.7 ± 0.2 nM[1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 19 ± 2.4 nM[1] |

| Cancer Cell Panel (Mean) | Various Human Cancers | 78 ± 15 nM[1][3] |

Table 3: Functional Cellular Assays

| Assay | Cell Line | Effective Concentration | Observed Effect |

| Cell Cycle Arrest | HCT116 (Colon Cancer) | 115 nM or 575 nM | G1 and G2-M phase block.[1] |

| Antiviral Activity | Various | Assay-dependent | Inhibition of human enteroviruses (e.g., EV71).[4] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to determine the antiproliferative (GI₅₀) concentration of this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Adherent cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72-96 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Figure 2: SRB assay workflow.

Western Blot Analysis of HSP90 Client Proteins

This protocol is to assess the degradation of HSP90 client proteins (e.g., AKT, C-RAF, B-RAF) following this compound treatment.

Materials:

-

This compound stock solution

-

Cell line of interest

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-C-RAF, anti-B-RAF, anti-HSP72, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x GI₅₀) for 24-48 hours. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). Look for a dose-dependent decrease in client protein levels and an increase in HSP72 (a marker of HSP90 inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound stock solution

-

Cell line of interest (e.g., HCT116)

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound at relevant concentrations (e.g., 115 nM and 575 nM for HCT116 cells) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Antiviral Plaque Reduction Assay (for Enterovirus 71)

This protocol is to evaluate the antiviral activity of this compound.

Materials:

-

This compound stock solution

-

RD (rhabdomyosarcoma) cells

-

Enterovirus 71 (EV71)

-

24-well plates

-

Complete growth medium

-

Plaque medium (e.g., containing 1.2% carboxymethylcellulose and 2% FBS)

-

4% formaldehyde

-

0.5% crystal violet solution

Procedure:

-

Cell Seeding: Seed RD cells in 24-well plates and grow to confluence.

-

Viral Infection: Prepare serial dilutions of this compound. Pre-incubate a known titer of EV71 (e.g., 100 plaque-forming units) with the different concentrations of this compound for 1 hour at 37°C.

-

Adsorption: Remove the growth medium from the cells and add the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum, wash the cells, and overlay with 500 µL of plaque medium containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C until plaques are visible.

-

Fixation and Staining: Fix the cells with 4% formaldehyde and then stain with 0.5% crystal violet.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity.

Figure 3: Plaque reduction assay workflow.

References